N-benzyl-2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c31-23(27-16-19-11-5-2-6-12-19)17-33-26-29-21-14-8-7-13-20(21)24-28-22(25(32)30(24)26)15-18-9-3-1-4-10-18/h1-14,22H,15-17H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMKCAKQSHMWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazoquinazoline Core: The imidazoquinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzylamine and benzyl isocyanide, under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base, such as sodium hydride.
Formation of the Sulfanylacetamide Moiety: The sulfanylacetamide moiety can be synthesized by reacting the imidazoquinazoline intermediate with thioglycolic acid under basic conditions, followed by acylation with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Benzyl chloride, sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Preliminary studies suggest that N-benzyl-2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide may exhibit significant pharmacological properties. Its structural similarity to known inhibitors positions it as a candidate for various therapeutic applications:
- Anticancer Activity : The compound may act as an inhibitor in signaling pathways relevant to cancer biology. Its potential anti-proliferative effects could be attributed to inhibition of protein kinases involved in cellular growth and survival pathways.
- Anti-inflammatory Properties : Compounds with similar imidazoquinazoline frameworks have been associated with anti-inflammatory activities, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial Effects : The unique structure may also allow for interactions with microbial targets, although specific data on antimicrobial efficacy is still limited.
Synthetic Routes
The synthesis of this compound typically involves multi-step procedures that require careful optimization of reaction conditions:
- Formation of the Imidazoquinazoline Core : Initial steps often involve constructing the imidazoquinazoline framework through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the sulfanyl and acetamide groups, which are critical for the compound's biological activity.
- Optimization Techniques : Methods such as continuous flow reactors and green chemistry principles are employed to enhance yield and reduce environmental impact during synthesis .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential applications:
- Inhibition of Protein Kinases : Research indicates that compounds within this class can inhibit tyrosine kinases, which are crucial in cancer treatment. Binding affinity studies using techniques like surface plasmon resonance could provide insights into its effectiveness as an inhibitor.
- Molecular Docking Studies : Computational studies have been conducted to predict binding modes and affinities of this compound to various biological targets .
Mechanism of Action
The mechanism of action of N-benzyl-2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes and proteins, modulating their functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocyclic systems, substituents, and bioactivity profiles. Below is a comparative analysis with key examples:
Table 1: Structural and Functional Comparison of Sulfanyl Acetamide Derivatives
Key Observations
Core Heterocyclic Systems: The target compound and the Arctom analog share an imidazoquinazolinone core, which distinguishes them from oxadiazole-based derivatives (e.g., 8t, 8u, 8v) and phenylsulfanyl acetamides . The imidazoquinazolinone system may confer enhanced rigidity and binding specificity compared to oxadiazoles, though this requires empirical validation. Oxadiazole derivatives (e.g., 8t, 8u) exhibit strong LOX and BChE inhibition, with IC50 values in the low micromolar range , suggesting that the core heterocycle plays a critical role in enzyme interaction.
Substituent Effects: Benzyl vs. Electron-Withdrawing Groups: Compounds with nitro (8v) or chloro (8t) substituents show higher BChE inhibition (71.8% and 58.2%, respectively) than ethoxy-substituted analogs (8u: 62.4%) , indicating that electron-withdrawing groups enhance activity.
Biological Activity Trends: Oxadiazole-based sulfanyl acetamides (e.g., 8v) demonstrate superior LOX inhibition (IC50 = 15.3 µM) compared to phenylsulfanyl analogs, which are primarily studied for structural interactions .
Biological Activity
N-benzyl-2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound belonging to the class of imidazoquinazolines. Its unique structural features suggest potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesis methods, and associated research findings.
Structural Characteristics
The compound's structure includes:
- Imidazoquinazoline core : A bicyclic structure that is common in many pharmacologically active compounds.
- Benzyl group : Contributes to the lipophilicity and potential receptor interactions.
- Sulfanyl group : May enhance biological activity through thiol interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds related to imidazoquinazolines. The mechanism of action often involves:
- Inhibition of cancer cell proliferation : The compound may interfere with critical signaling pathways in cancer cells.
- Induction of apoptosis : Evidence suggests that similar compounds can trigger programmed cell death in malignant cells.
A study focusing on related imidazoquinazolines demonstrated significant cytotoxic effects against various cancer cell lines, including colon (HT29) and prostate (DU145) cancer cells. The MTT assay results indicated a dose-dependent reduction in cell viability, suggesting that the compound may act as a potential anticancer agent .
Antimicrobial Activity
Research has also explored the antimicrobial properties of imidazoquinoline derivatives. Compounds with similar structures have shown effectiveness against a range of bacterial strains, indicating that this compound may exhibit similar properties. The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
The precise mechanism of action for this compound is not completely understood. However, it is hypothesized that:
- Targeting Enzymes/Receptors : The compound may bind to specific enzymes or receptors involved in cellular signaling pathways.
- Modulation of Gene Expression : Similar compounds have been shown to affect gene expression related to cell growth and apoptosis.
Synthesis Methods
The synthesis typically involves multi-step organic reactions:
- Preparation of Imidazoquinazoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Benzylation and Acylation Reactions : These steps introduce the benzyl group and acetamide moiety into the structure.
The reaction conditions often require organic solvents and catalysts to optimize yield and purity .
Case Study 1: Anticancer Activity Assessment
In a recent study, researchers synthesized N-benzyl derivatives and tested their anticancer efficacy using MTT assays on HT29 and DU145 cell lines. Results demonstrated an IC50 value indicating significant cytotoxicity at lower concentrations compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of imidazoquinoline derivatives. The study found that these compounds exhibited notable activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
